molecular formula C13H20ClN3O4S B1387160 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride CAS No. 1172106-55-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride

Cat. No. B1387160
CAS RN: 1172106-55-6
M. Wt: 349.83 g/mol
InChI Key: KJKBCBDTVOPZSD-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride (abbreviated as 1-ESNPP-HCl) is an organic compound belonging to the piperazine family. It is a white crystalline solid which is soluble in water, alcohol, and other organic solvents. 1-ESNPP-HCl is a versatile compound that has a wide range of applications in scientific research.

Mechanism of Action

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride acts as an inhibitor of enzymes and other proteins. It binds to active sites on enzymes, preventing them from catalyzing their reactions. It also interacts with nucleic acids, disrupting the structure and function of DNA and RNA.
Biochemical and Physiological Effects
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. It has also been shown to inhibit the activity of certain types of ion channels, leading to changes in cell membrane potential and ion flux. In addition, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has been shown to have an effect on the expression of certain genes and proteins.

Advantages and Limitations for Lab Experiments

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. However, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride is not very soluble in organic solvents and can be difficult to work with in certain types of experiments.

Future Directions

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has a wide range of potential applications in scientific research. It could be used to study the structure and function of proteins and nucleic acids, as well as to study the mechanism of action of drugs and other compounds. In addition, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride could be used to study the regulation of gene expression and the role of proteins in signal transduction pathways. Finally, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride could be used to study the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of other organic compounds. 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride has been used in the study of the structure and function of proteins and nucleic acids, as well as in the study of enzyme kinetics and drug metabolism.

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)-3-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c1-3-21(19,20)11-4-5-12(13(8-11)16(17)18)15-7-6-14-10(2)9-15;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBCBDTVOPZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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